Fast red TR salt hemi(zinc chloride)
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-chloro-2-methylbenzenediazonium;dichlorozinc;dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H6ClN2.4ClH.Zn/c2*1-5-4-6(8)2-3-7(5)10-9;;;;;/h2*2-4H,1H3;4*1H;/q2*+1;;;;;+2/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIVFDKBXXMYRL-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)[N+]#N.CC1=C(C=CC(=C1)Cl)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl6N4Zn | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Fundamental Chemical Aspects of Fast Red Tr Salt Hemi Zinc Chloride
Molecular Structure and Azo Dye Classification
The molecular structure of Fast Red TR Salt consists of an aromatic diazonium cation, 4-chloro-2-methylbenzenediazonium (B1207225), and a complex zinc chloride anion. The cation features a benzene (B151609) ring substituted with a chloro group at position 4 and a methyl group at position 2. The defining functional group is the diazonium group (-N₂⁺), attached to the ring at position 1. This group is isoelectronic with dinitrogen, and its presence makes the compound highly reactive.
Diazonium salts are a class of organic compounds with the general structure R−N₂⁺X⁻, where R is an organic group, typically aryl, and X⁻ is an anion. byjus.com While Fast Red TR Salt is often referred to as a dye, it is more accurately classified as a diazonium salt that serves as a precursor or coupling agent for the synthesis of azo dyes. byjus.com Azo dyes are characterized by the functional group R-N=N-R', which forms a conjugated system responsible for the compound's color. Fast Red TR Salt itself is typically an off-white to pink powder; its characteristic red color is produced only after it reacts with a coupling agent (e.g., a naphthol derivative) to form an insoluble azo dye precipitate. medchemexpress.com The formation of the hemi(zinc chloride) salt complex helps to stabilize the diazonium ion, which can otherwise be explosive in its pure, isolated form. noaa.gov
Synthesis Pathways and Chemical Derivatization
The synthesis of aromatic diazonium salts like Fast Red TR is achieved through a process known as diazotization. numberanalytics.com This reaction involves treating a primary aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., hydrochloric acid) at low temperatures (0–5 °C) to prevent decomposition of the diazonium salt. For Fast Red TR Salt, the precursor amine is 4-chloro-2-methylaniline. ontosight.ai The resulting diazonium salt is often not isolated but used directly in solution. However, for applications requiring a solid, stable form, it can be precipitated by introducing a stabilizing agent, such as zinc chloride, to form the more stable double salt. noaa.govsigmaaldrich.com
Chemical derivatization of Fast Red TR Salt is central to its application, primarily through azo coupling reactions. numberanalytics.com In this type of reaction, the diazonium ion acts as an electrophile and attacks an electron-rich aromatic compound, such as a phenol (B47542) or naphthol. libretexts.orgchemguide.co.uk This electrophilic aromatic substitution reaction retains the two nitrogen atoms, forming an azo bridge (-N=N-) that links the two aromatic rings. libretexts.org
A prominent application of this derivatization is in histochemistry for the detection of enzyme activity. nih.gov For instance, in the detection of alkaline phosphatase, a substrate like Naphthol AS-MX phosphate (B84403) is hydrolyzed by the enzyme, releasing a naphthol derivative. This liberated naphthol then immediately couples with Fast Red TR Salt present in the solution to form an intensely colored, insoluble azo dye at the site of enzymatic activity. biolabdiagnostics.com This compound has also been used in the derivatization of other molecules, such as artesunate, for colorimetric analysis. nih.gov
Spectroscopic and Electronic Properties: Theoretical and Experimental Investigations
The spectroscopic properties of Fast Red TR Salt are most relevant in the context of the azo dyes it forms upon derivatization. The diazonium salt itself does not possess the extended conjugation required for strong absorption in the visible spectrum. However, the azo compounds produced from its coupling reactions are intensely colored due to their extensive π-electron systems that include the azo bridge.
Investigations into the coupling reaction of Fast Red TR with 1-naphthol (B170400) for the determination of acid phosphatase have provided specific spectroscopic data for the resulting chromophore. nih.gov The development and spectral characteristics of the chromophore are dependent on factors such as pH and the presence of proteins like albumin. nih.gov Molar absorption coefficients for the azo dye formed from 1-naphthol and Fast Red TR have been determined at several wavelengths. nih.gov Similarly, a pseudo-catalytic activity involving the hydrolysis of Fast Red TR to 4-chloro-2-methylphenol, which then reacts with another molecule of Fast Red TR, forms an azo compound that absorbs at 340 nm. nih.govsigmaaldrich.com
| Coupling Partner/Condition | Product | Absorption Maxima (λmax) | Notes |
| 1-Naphthol | Azo Dye | 390 nm, 405 nm, 460 nm | In the presence of albumin; 390 nm and 460 nm are isosbestic points. nih.gov |
| 4-chloro-2-methylphenol (from hydrolysis) | Azo Dye | 340 nm | Formed in the absence of an intended substrate. nih.govsigmaaldrich.com |
| α-Naphthol (from α-naphthyl phosphate) | Azo Dye | 405 nm | Used for kinetic measurement of acid phosphatase activity. biolabdiagnostics.com |
Proton NMR spectroscopy has been used to confirm the structure of related diazonium salts and their derivatives, ensuring the successful synthesis of the target compounds. avantorsciences.comavantorsciences.com
Intrinsic Chemical Reactivity and Transformation Pathways
The chemical reactivity of Fast Red TR Salt is dominated by the diazonium group, which is an excellent leaving group (as N₂ gas). numberanalytics.com This high reactivity allows the compound to undergo two primary types of transformations: substitution reactions and coupling reactions. byjus.comlibretexts.org
Substitution Reactions (Replacement of the Diazo Group): In these reactions, the -N₂⁺ group is displaced by another atom or group, and nitrogen gas is evolved. byjus.comchemguide.co.uk A common example is hydrolysis, where warming an aqueous solution of the diazonium salt leads to its reaction with water, replacing the diazonium group with a hydroxyl (-OH) group. libretexts.orgchemguide.co.uk In the case of Fast Red TR Salt, hydrolysis produces 4-chloro-2-methylphenol. nih.govsigmaaldrich.com This reaction is temperature-dependent and can be accelerated by other components in a solution. nih.gov Other substitution reactions common to diazonium salts include the Sandmeyer and Gattermann reactions for introducing halides. byjus.comnumberanalytics.com
Coupling Reactions (Retention of the Diazo Group): These are the most significant reactions for the application of Fast Red TR Salt in histochemistry. numberanalytics.com In azo coupling, the diazonium ion acts as a weak electrophile and reacts with highly activated aromatic rings (coupling components) such as phenols, naphthols, and anilines. numberanalytics.comlibretexts.orgchemguide.co.uk The reaction is an electrophilic aromatic substitution, and for coupling to occur, the pH of the solution must be carefully controlled. nih.gov For example, coupling with phenols is typically carried out in mildly alkaline conditions, which deprotonates the phenol to the more strongly activating phenoxide ion. libretexts.orgchemguide.co.uk The product of this reaction is a stable azo compound, which is often a brightly colored precipitate, enabling the visualization of specific biological targets.
| Reaction Type | Description | Example Product from Fast Red TR Salt |
| Substitution | The diazonium group is replaced by a nucleophile, releasing N₂ gas. byjus.com | 4-chloro-2-methylphenol (via hydrolysis) nih.gov |
| Coupling | The diazonium ion attacks an electron-rich aromatic ring, forming an azo bridge (-N=N-). numberanalytics.com | Insoluble red azo dye (with naphthol derivatives) |
Mechanistic Investigations of Reactions Involving Fast Red Tr Salt Hemi Zinc Chloride
Principles and Kinetics of Azo Coupling Reactions with Phenolic and Naphtholic Substrates.
The azo coupling reaction involves the aryldiazonium cation acting as an electrophile, which attacks an activated aromatic ring that serves as a nucleophile. wikipedia.organko.com.tw The reaction rate and outcome are significantly influenced by several factors, including the nature of the diazonium salt, the coupling partner, pH, temperature, and solvent. numberanalytics.comnumberanalytics.com
Principles: The electrophilicity of the diazonium ion is relatively weak because its positive charge is delocalized across both nitrogen atoms. yokogawa.comlibretexts.org Consequently, the reaction requires a highly activated aromatic partner, such as phenols or naphthols, which possess strongly electron-donating groups (-OH). yokogawa.comlibretexts.org The substitution typically occurs at the para position relative to the activating group. If the para position is occupied, the reaction proceeds at the ortho position, though at a slower rate. wikipedia.orglibretexts.org
Kinetics and pH Influence: The pH of the reaction medium is a critical parameter governing the reaction kinetics. yokogawa.comnih.gov
With Phenolic and Naphtholic Substrates: The coupling reaction with phenols and naphthols is significantly faster in mildly alkaline conditions (pH > 7.5). libretexts.orgnih.gov At higher pH, the hydroxyl group of the phenol (B47542) or naphthol is deprotonated to form the more nucleophilic phenoxide or naphthoxide ion. numberanalytics.comstackexchange.com This deprotonation greatly increases the electron density of the aromatic ring, accelerating the electrophilic attack by the diazonium cation. libretexts.orgyoutube.com However, excessively high pH can lead to the decomposition of the diazonium salt. nih.gov One study on the coupling of 1-naphthol (B170400) with Fast Red TR salt found that the reaction is first-order with respect to 1-naphthol. nih.gov Increasing the Fast Red TR concentration and the pH value were shown to shorten the reaction's half-life, thereby increasing the rate. nih.gov
The general kinetic scheme for coupling with a phenol (Ar'OH) can be described as follows:
Deprotonation (fast equilibrium): Ar'OH + OH⁻ ⇌ Ar'O⁻ + H₂O
Electrophilic Attack (rate-determining step): Ar-N₂⁺ + Ar'O⁻ → Ar-N=N-Ar'-O⁻ + H⁺
Protonation (fast): Ar-N=N-Ar'-O⁻ + H₂O → Ar-N=N-Ar'-OH + OH⁻
| Substrate Type | Optimal pH Range | Reason for pH Dependence | Relative Rate |
|---|---|---|---|
| Phenols / Naphthols | Mildly Alkaline (pH 9-10) | Formation of highly reactive phenoxide/naphthoxide ion. stackexchange.com | Fast |
| Aromatic Amines | Mildly Acidic (pH 4-5) | Prevents N-coupling at the amino group while keeping the ring sufficiently activated. stackexchange.com | Moderate |
Elucidation of Reaction Intermediates and Transition States.
The mechanism of azo coupling, as an electrophilic aromatic substitution reaction, proceeds through a two-step process involving a distinct intermediate. masterorganicchemistry.comresearchgate.net
Reaction Intermediates: The primary intermediate in the reaction is a resonance-stabilized carbocation known as an arenium ion or a sigma (σ) complex. masterorganicchemistry.comresearchgate.net This intermediate is formed in the first, rate-determining step when the diazonium ion attacks the π-electron system of the activated aromatic ring (e.g., a naphthoxide ion). anko.com.twmasterorganicchemistry.com The formation of this intermediate temporarily disrupts the aromaticity of the coupling partner. masterorganicchemistry.com The σ-complex is characterized by an sp³-hybridized carbon atom in the aromatic ring at the site of attack. A proposed mechanism suggests that an initial π-complex may form, which then transforms into two isomeric σ-complexes before the final product is formed. researchgate.net
Transition States: The reaction profile features two transition states corresponding to the two main steps of the mechanism. masterorganicchemistry.com
Second Transition State (TS2): This transition state is associated with the second step, the deprotonation of the σ-complex. In this step, a base removes a proton from the sp³-hybridized carbon, which is a fast process that restores the aromaticity of the ring. masterorganicchemistry.com This step is energetically favorable, and the transition state is therefore lower in energy than the first. masterorganicchemistry.com
The stability of the intermediate σ-complex is a key factor. Electron-donating groups on the coupling partner not only activate the ring for the initial attack but also help to stabilize the positive charge in the arenium ion through resonance, thereby lowering the energy of the first transition state and speeding up the reaction.
Catalytic Influences on Reaction Efficiency and Product Formation.
While pH is the primary controlling factor, other catalytic influences can enhance the efficiency and selectivity of azo coupling reactions. numberanalytics.com
Base Catalysis: As discussed, the reaction with phenols and naphthols is effectively base-catalyzed. The base (e.g., hydroxide (B78521) ions) deprotonates the substrate to generate the more potent nucleophile. numberanalytics.comstackexchange.com Tertiary amines, such as pyridine, can also serve as base catalysts, increasing the concentration of the reactive phenoxide or naphthoxide ion. numberanalytics.com
Metal Ion Catalysis: In some coupling reactions, metal ions, particularly copper(I) and copper(II) salts, can act as catalysts. numberanalytics.comresearchgate.net While more commonly associated with Sandmeyer reactions (replacement of the diazonium group), copper catalysts can also facilitate the formation of the azo compound in certain cross-coupling contexts. researchgate.netacs.org Palladium-catalyzed cross-coupling reactions using diazonium salts are also well-established for forming various C-C and C-heteroatom bonds, operating under different mechanisms than the classic azo coupling. acs.orgacs.org
Solvent and Other Factors: The choice of solvent can influence reaction rates. numberanalytics.com Studies have been conducted in various non-aqueous solvents like dioxane and ethanol. rsc.org Additionally, in specific applications like histochemical staining, the presence of proteins or detergents has been shown to affect the rate of chromophore development in the coupling reaction between 1-naphthol and Fast Red TR. nih.gov These substances can alter the local environment, affecting reaction kinetics and the properties of the final azo dye product. nih.gov
Advanced Methodological Applications in Chemical and Biochemical Analysis
Development and Optimization of Chromogenic Assays Utilizing Fast Red TR Salt Hemi(zinc chloride)
Chromogenic assays are a cornerstone of biochemical analysis, providing a visual and quantifiable measure of enzymatic activity or analyte concentration. Fast Red TR Salt hemi(zinc chloride) is frequently employed in these assays as a chromogenic substrate, particularly for the detection of alkaline phosphatase (AP) activity. clinisciences.comsigmaaldrich.comchemicalnor.pt The resulting water-insoluble, red precipitate allows for precise localization of the target enzyme within tissue sections or on blotting membranes. ontosight.aibiocompare.com
The fundamental design of enzymatic product detection systems using Fast Red TR Salt hemi(zinc chloride) involves a two-step process. First, an enzyme of interest acts on a specific substrate to produce a naphthol derivative. Subsequently, the liberated naphthol derivative rapidly couples with the diazonium salt, Fast Red TR, to generate an intensely colored red azo dye precipitate at the site of enzymatic activity. ontosight.ai
A common substrate used in conjunction with Fast Red TR Salt is a Naphthol AS phosphate (B84403) derivative, such as Naphthol AS-MX Phosphate or Naphthol AS-TR Phosphate. sigmaaldrich.comsigmaaldrich.com In this system, alkaline phosphatase hydrolyzes the phosphate group from the naphthol substrate. The resulting naphthol compound then immediately reacts with Fast Red TR Salt. ontosight.ai This principle is widely applied in immunohistochemistry (IHC) and in situ hybridization (ISH) techniques. thermofisher.comabcam.com
The selection of the specific Naphthol AS derivative can influence the characteristics of the final precipitate, such as its color intensity and solubility. The optimization of assay conditions, including pH, temperature, and reagent concentrations, is crucial for achieving maximal sensitivity and specificity. For instance, the reaction is typically carried out in an alkaline buffer to ensure optimal enzyme activity for alkaline phosphatase. researchgate.net
Table 1: Key Components in Fast Red TR Salt-Based Enzymatic Assays
| Component | Function | Example |
| Enzyme | Catalyzes the release of a naphthol derivative from a substrate. | Alkaline Phosphatase (AP) clinisciences.com |
| Substrate | A molecule that is acted upon by the enzyme to produce a reactive product. | Naphthol AS-MX Phosphate sigmaaldrich.com |
| Chromogen | Reacts with the enzymatic product to form a colored precipitate. | Fast Red TR Salt hemi(zinc chloride) |
| Product | An insoluble, colored precipitate that allows for visualization. | Red Azo Dye biocompare.com |
High-throughput screening (HTS) methodologies are essential for modern drug discovery and diagnostics, enabling the rapid screening of large numbers of compounds. nih.govspringernature.com While direct and extensive literature detailing the specific incorporation of Fast Red TR Salt hemi(zinc chloride) into HTS platforms is not abundant, the principles of its chromogenic reaction are amenable to such applications.
The colorimetric nature of the Fast Red TR Salt reaction allows for its adaptation into microplate-based assays, which are the foundation of HTS. springernature.com The intensity of the colored product can be quantified using a plate reader, providing a measure of enzymatic activity. This allows for the screening of potential enzyme inhibitors or activators in a massively parallel format.
The development of such an H-TS assay would involve the optimization of reaction kinetics and signal detection in a small-volume format, such as a 384-well or 1536-well plate. nih.govcolorado.edu Miniaturization and automation are key considerations to ensure the feasibility and cost-effectiveness of screening large compound libraries. sigmaaldrich.com The stability of the Fast Red TR Salt reagent and the resulting colored product are advantageous for the timeframes required in automated HTS workflows. thermofisher.com
Integration into Spectrophotometric and Fluorometric Detection Platforms
Beyond its use in qualitative visualization, the reaction product of Fast Red TR Salt can be quantified using spectrophotometric methods. The azo dye formed has a characteristic maximum absorbance (λmax) that allows for its measurement. clinisciences.com Although the primary application often involves the visualization of a precipitate, solubilizing the product would allow for quantitative analysis in solution.
More significantly, the precipitate formed by the reaction of Fast Red TR with certain naphthol derivatives exhibits fluorescence. biocompare.comresearchgate.net This property has been leveraged to develop sensitive fluorescence detection methods. For example, in in situ hybridization, the combination of Naphthol-ASMX-phosphate and Fast Red TR with alkaline phosphatase produces a strongly red fluorescent precipitate. nih.gov This fluorescent signal offers several advantages over traditional colorimetric detection, including higher sensitivity and the potential for multiplexing with other fluorescent probes. researchgate.net
The fluorescent signals are notably stable with minimal fading compared to other fluorophores like FITC, which is beneficial for detailed analysis and three-dimensional localization using techniques such as confocal scanning laser microscopy. researchgate.netnih.gov
Table 2: Spectroscopic Properties and Detection Methods
| Property | Description | Application |
| Colorimetric | Formation of a visible red precipitate. | Immunohistochemistry, Western Blotting |
| Spectrophotometric | The azo dye product has a characteristic absorbance maximum (λmax ~284 nm for the salt itself). clinisciences.comsigmaaldrich.com | Quantitative analysis of enzymatic activity in solution. |
| Fluorometric | The reaction product can exhibit strong red fluorescence. biocompare.comnih.gov | Sensitive detection in in situ hybridization and fluorescence microscopy. researchgate.net |
Methodological Advancements for Specific Chemical Moiety Detection
The application of Fast Red TR Salt hemi(zinc chloride) extends to the detection of specific chemical moieties beyond enzymatic products. The core reactivity of the diazonium salt is with electron-rich aromatic compounds, such as phenols. researchgate.net This allows for the development of methods to detect and quantify phenolic compounds.
For instance, Fast Red TR Salt has been used in histochemical staining to detect cholinesterase activity, where the enzymatic product reacts with the diazonium salt. researchgate.net This principle can be extended to the detection of other analytes that either are phenolic or can be converted to a phenolic derivative.
Furthermore, diazonium salts, in general, are known to react with other functional groups, and this reactivity can be exploited for the development of novel analytical methods. The specificity of the coupling reaction can be controlled by adjusting the reaction conditions, such as pH. This versatility makes Fast Red TR Salt a valuable tool for the development of new assays for a range of chemical and biochemical targets.
Computational and Theoretical Studies on Fast Red Tr Salt Hemi Zinc Chloride Chemistry
Quantum Mechanical and Molecular Dynamics Simulations of Molecular Reactivity
Theoretical Modeling of Azo Dye Formation and Photophysical Properties
Fast Red TR Salt's primary function is to react with naphthol derivatives, released by enzymatic activity, to form a colored azo dye. scispace.comeidactics.com This reaction is fundamental to its use in histochemistry. mdpi.comkau.edu.sanih.govnih.gov A theoretical model of this process would involve calculating the reaction pathway, transition states, and activation energies for the azo coupling. Furthermore, modeling the photophysical properties would involve predicting the absorption and emission spectra of the resulting azo dye using methods like Time-Dependent Density Functional Theory (TD-DFT). Despite the compound's widespread use, specific studies modeling these aspects for dyes derived from Fast Red TR Salt were not found.
Structure-Activity Relationship Prediction for Derivatized Analogs
Research on the structure-activity relationships (SAR) of derivatized analogs of Fast Red TR Salt is not present in the available literature. SAR studies would involve systematically modifying the chemical structure of the 4-chloro-2-methylbenzenediazonium (B1207225) ion and computationally predicting how these changes affect its reactivity, stability, or the spectral properties of the resulting azo dyes. Such predictive studies are crucial for designing new staining reagents with improved characteristics, but this specific area of research concerning Fast Red TR Salt analogs remains unexplored in the provided search results.
Future Trajectories in Chemical Research and Reagent Engineering
Design and Synthesis of Novel Fast Red TR Salt Hemi(zinc chloride) Analogs for Enhanced Performance
The performance of Fast Red TR salt, particularly its stability and reactivity, is intrinsically linked to its molecular structure. Researchers are actively exploring the synthesis of novel analogs by modifying the core aromatic ring with various functional groups to enhance its properties for specific applications. The stability of aryldiazonium salts is a critical factor, as they are notoriously prone to decomposition. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the benzene (B151609) ring can significantly alter the electronic properties and, consequently, the stability and reactivity of the diazonium group. masterorganicchemistry.comnih.gov
For instance, the presence of an EWG can increase the electrophilicity of the diazonium ion, potentially leading to faster coupling reactions. nih.gov Conversely, EDGs can increase the electron density on the ring, which may enhance stability. masterorganicchemistry.com The strategic placement of substituents on the 4-chloro-2-methylbenzene core of Fast Red TR can thus be used to fine-tune its characteristics.
Table 1: Potential Substituent Effects on Fast Red TR Salt Analogs
| Substituent Type | Position on Ring | Potential Effect on Performance | Research Focus |
|---|---|---|---|
| Electron-Withdrawing (e.g., -NO₂, -CN) | Ortho, Para | Increased reactivity, potentially lower stability | Development of highly sensitive probes for rapid assays. |
| Electron-Donating (e.g., -OCH₃, -N(CH₃)₂) | Ortho, Para | Increased stability, potentially lower reactivity | Creation of more stable reagents with longer shelf-life. |
| Bulky Groups (e.g., -C(CH₃)₃) | Ortho | Steric hindrance to modulate reaction rates | Designing highly selective reagents that react only with specific targets. |
Ongoing research in this area involves multi-step synthetic pathways to introduce these modifications. The development of safer and more efficient diazotization methods, such as those using tert-butyl nitrite (B80452) instead of sodium nitrite, allows for reactions to be carried out at higher temperatures, expanding the scope of possible modifications. researchgate.net Furthermore, the use of more stable counterions, like tetrafluoroborates, in place of chlorides is a known strategy to improve the handling and stability of diazonium salts. researchgate.net
Advanced Applications in Non-Biological Chemical Sensing and Material Science
The high reactivity of the diazonium group makes Fast Red TR salt and its analogs excellent candidates for applications in materials science and non-biological chemical sensing. A key application is the surface modification and functionalization of a wide range of materials, including metals, carbon-based materials, and polymers. bohrium.comrsc.org
The mechanism often involves the reduction of the diazonium salt to form a highly reactive aryl radical. This radical can then form a covalent bond with the surface, creating a stable and robust organic layer. bohrium.com This process, known as grafting, can be initiated electrochemically, photochemically, or spontaneously on reducing surfaces. nih.gov This allows for the precise tuning of the surface properties of materials, such as wettability, corrosion resistance, and biocompatibility. bohrium.com
In the realm of chemical sensing, surfaces modified with Fast Red TR analogs can be designed to detect a variety of analytes. For example, by grafting a layer of a Fast Red TR derivative with a specific functional group, a sensor can be created that selectively binds to a target molecule, leading to a detectable change in an electrochemical or optical signal. Diazonium-modified electrodes have been used to create sensors for various small molecules and ions. mdpi.com
Furthermore, diazonium salts can act as initiators for surface-initiated polymerization. researchgate.net In this process, the diazonium salt is first grafted onto a surface, and then a monomer is added, which polymerizes from the surface-bound initiator. This allows for the growth of polymer brushes with controlled thickness and density, creating functional coatings for a variety of applications, from anti-fouling surfaces to platforms for catalysis. researchgate.netfigshare.com
The use of diazonium salts to modify nanoparticles is another burgeoning field. By coating nanoparticles with a layer of a Fast Red TR analog, their properties can be tailored for specific applications, such as catalysis or drug delivery. For example, modifying the surface of titanium dioxide nanoparticles with diazonium-derived layers has been shown to enhance their catalytic activity. nih.gov
Table 3: Applications of Fast Red TR Salt Analogs in Material Science
| Application | Description | Mechanism | Potential Impact |
|---|---|---|---|
| Surface Modification | Creation of stable organic layers on various substrates. | Aryl radical grafting via diazonium reduction. | Enhanced corrosion resistance, controlled wettability, improved biocompatibility. |
| Chemical Sensors | Development of electrodes for detecting specific analytes. | Functionalized surfaces that interact with target molecules. | High-sensitivity sensors for environmental monitoring and industrial process control. |
| Polymer Grafting | Growth of polymer brushes from a surface. | Surface-initiated polymerization from a diazonium-derived initiator. | Creation of functional coatings with tailored properties (e.g., anti-fouling, lubricious). |
The future of Fast Red TR salt hemi(zinc chloride) and its derivatives lies in the creative application of organic synthesis and material science principles. By moving beyond its traditional role, researchers can unlock a new generation of high-performance reagents and functional materials with wide-ranging impacts.
Q & A
Q. What are the standard protocols for using Fast Red TR Salt hemi(zinc chloride) in enzyme detection assays?
Fast Red TR Salt is commonly used as a chromogenic substrate for alkaline phosphatase (ALP) and esterases. A standard protocol involves:
- Preparing a staining solution with 10 mg/mL Fast Red TR Salt, 0.4 mM naphthol AS-MX phosphate (for ALP), or α-naphthyl acetate (for esterases) in Tris-HCl buffer (pH 9.5) .
- Fixing cells or tissues with 4% paraformaldehyde, followed by incubation with the staining solution for 15–30 minutes at room temperature .
- Terminating the reaction with water and imaging using microscopy or spectrophotometry (peak absorbance at 284 nm) . Note: Ensure dye purity >90% to avoid background noise .
Q. What factors influence the stability of Fast Red TR Salt in aqueous solutions?
Stability is affected by:
- Temperature : Store at -20°C in airtight, light-protected containers to prevent degradation .
- pH : Use buffers like Tris-HCl (pH 8.0–9.5) for optimal solubility (25 mg/mL in water) .
- Metal ions : The zinc chloride component may interact with divalent cations (e.g., Mg²⁺) in reaction buffers, requiring chelating agents like EDTA in multiplex assays .
Q. How can researchers optimize Fast Red TR Salt for histochemical staining?
Key optimization steps include:
- Adjusting substrate concentration (e.g., 0.1–1.0 mM naphthol derivatives) to balance signal intensity and background .
- Validating staining specificity using enzyme inhibitors (e.g., levamisole for ALP) .
- Pre-screening tissue sections for endogenous phosphatase activity with control reactions lacking substrate .
Advanced Research Questions
Q. How can contradictory results in Fast Red TR Salt-based signal quantification be resolved?
Discrepancies often arise from:
- Batch variability : Verify dye content (>90%) and ZnCl₂ stoichiometry via UV-Vis spectroscopy (284 nm peak) and elemental analysis .
- Interference : Test for cross-reactivity with non-target enzymes (e.g., acid phosphatases) using selective inhibitors or alternative substrates .
- Matrix effects : Standardize buffer composition (e.g., NaCl concentration) to match assay conditions, as ionic strength impacts diazonium salt reactivity .
Q. What methodologies enable integration of Fast Red TR Salt with fluorescence-based detection systems?
Combine Fast Red TR Salt with fluorescent substrates (e.g., ELF-97 phosphate) for dual chromogenic/fluorescent readouts:
- Perform sequential staining: First, develop the chromogenic signal, then quench with 1% HCl before adding fluorescent substrates .
- Use spectral unmixing to separate overlapping signals, leveraging Fast Red TR’s absorbance at 284 nm and fluorescence emission at 450–600 nm .
Q. How can researchers troubleshoot poor signal-to-noise ratios in Fast Red TR Salt-based assays?
- Purity issues : Purify commercial batches via recrystallization (ethanol/water mixtures) to remove unreacted diazonium salts .
- Endogenous interference : Pre-treat samples with 0.3% hydrogen peroxide to inactivate peroxidases or use blocking agents like BSA .
- Kinetic limitations : Optimize incubation time (15–60 minutes) and temperature (20–37°C) to prevent overdevelopment .
Safety and Handling
Q. What are the critical safety considerations when handling Fast Red TR Salt?
- Toxicity : Classified as Acute Toxicity Category 4 (oral) and Skin Corrosion Category 1. Use PPE (gloves, goggles) and work in a fume hood .
- Environmental hazards : Avoid aqueous waste discharge; collect residues for incineration due to acute aquatic toxicity .
- Deliquescence : Store desiccated at -20°C to prevent moisture absorption and decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
